molecular formula C14H15N B1422738 n-Methyl-[1,1'-biphenyl]-3-methanamine CAS No. 709649-61-6

n-Methyl-[1,1'-biphenyl]-3-methanamine

Cat. No.: B1422738
CAS No.: 709649-61-6
M. Wt: 197.27 g/mol
InChI Key: XUQBOMSXNIPDLM-UHFFFAOYSA-N
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Description

n-Methyl-[1,1'-biphenyl]-3-methanamine (CID 53846799) is an organic compound with the molecular formula C14H15N . This compound features a biphenyl core, a structure known for its versatility in chemical synthesis. Mono-N-methyl aromatic amines, such as this one, are recognized as common scaffolds in the development of compounds for the pharmaceutical and agrochemical industries . The synthesis of these specific motifs can be challenging due to issues like overmethylation, making reliable sources of these building blocks valuable for research . While the specific applications of this compound are not fully documented, structurally similar biphenyl-methanamine compounds are frequently utilized as key intermediates in organic synthesis . For instance, certain 2,2'-bridged biphenyl methanamine intermediates have been employed in the development of novel insecticidal agents . This suggests its potential utility in medicinal chemistry and material science research. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-methyl-1-(3-phenylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-15-11-12-6-5-9-14(10-12)13-7-3-2-4-8-13/h2-10,15H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQBOMSXNIPDLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401288285
Record name N-Methyl[1,1′-biphenyl]-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401288285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709649-61-6
Record name N-Methyl[1,1′-biphenyl]-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=709649-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl[1,1′-biphenyl]-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401288285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling for Biphenyl Core Construction

The biphenyl scaffold in n-Methyl-[1,1'-biphenyl]-3-methanamine is typically synthesized via the Suzuki-Miyaura cross-coupling reaction , a widely used palladium-catalyzed method for forming biaryl bonds between aryl halides and aryl boronic acids or esters.

  • Procedure : The reaction involves coupling a 3-substituted aryl boronic acid with a 1-substituted aryl halide under palladium catalysis (Pd(0) or Pd(II) complexes) in the presence of a base (e.g., K2CO3 or NaOH) and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Catalysts and Conditions : Palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands are common. The reaction is typically conducted under inert atmosphere (nitrogen or argon) at elevated temperatures (80–110°C).

  • Outcome : This step yields the biphenyl intermediate with the desired substitution pattern, which serves as the backbone for further functionalization.

This method is favored for its high regioselectivity and functional group tolerance, enabling the synthesis of biphenyl derivatives with precise substitution patterns.

Introduction of the Methanamine Group via Reductive Amination

The methanamine substituent at the 3-position of the biphenyl can be introduced through reductive amination of the corresponding aldehyde or ketone derivative.

  • Starting Material : A biphenyl-3-carbaldehyde intermediate is prepared either by oxidation of the methyl group or direct functionalization.

  • Reductive Amination Reaction : The aldehyde is reacted with methylamine or a methylamine equivalent under reductive conditions. Common reducing agents include sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2 with Pd/C).

  • Reaction Conditions : Typically performed in solvents like methanol or ethanol, at room temperature or slightly elevated temperatures, under slightly acidic or neutral pH to facilitate imine formation and reduction.

  • Result : The N-methyl methanamine group is formed selectively, yielding this compound.

This approach allows for selective mono-N-methylation, avoiding over-alkylation, and is supported by literature on selective synthesis of mono-N-methyl aromatic amines using nitroso compounds and methylboronic acid as methyl sources.

Alternative Synthesis via Nitrosoarene Methylation

A novel and selective method involves the transformation of aromatic nitroso compounds into mono-N-methyl aromatic amines:

  • Reaction : Aromatic nitroso compounds are reacted with methylboronic acid in the presence of triethyl phosphite (P(OEt)3) as an oxygen scavenger.

  • Mechanism : The reaction proceeds through the reduction of the nitroso group and simultaneous methylation of the nitrogen, yielding the mono-N-methyl aromatic amine.

  • Advantages : This method provides high selectivity for mono-N-methylation and avoids the formation of undesired azoxy byproducts when optimized with the correct phosphorus reagent.

  • Optimization : Experimental data indicate that using 1.1 equivalents of P(OEt)3 in toluene provides the best yield and selectivity.

This route could be adapted for this compound by preparing the corresponding 3-nitroso biphenyl derivative and applying the methylation conditions.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Suzuki-Miyaura Coupling Pd catalyst, aryl boronic acid, aryl halide, base, THF/DMF, 80–110°C High regioselectivity, functional group tolerance Requires palladium catalyst, inert atmosphere
Reductive Amination Biphenyl-3-carbaldehyde, methylamine, NaBH3CN or H2/Pd-C, methanol Selective mono-N-methylation, mild conditions Requires aldehyde intermediate preparation
Nitrosoarene Methylation Aromatic nitroso compound, methylboronic acid, P(OEt)3, toluene High selectivity, avoids over-alkylation Requires nitroso intermediate synthesis

Research Findings and Optimization Notes

  • Catalyst Selection : Pd-based catalysts are essential for efficient Suzuki coupling, with ligand choice affecting yield and selectivity.

  • Solvent Effects : Polar aprotic solvents such as DMF and THF facilitate coupling and reductive amination steps.

  • Phosphorus Reagent Role : In nitrosoarene methylation, P(OEt)3 acts as an oxygen scavenger, crucial for preventing side reactions.

  • Yield Considerations : Optimizing equivalents of methylboronic acid and phosphorus reagents improves isolated yields of the N-methyl amine products.

  • Purification : Standard chromatographic techniques (e.g., silica gel column chromatography) are used to isolate the target compound with high purity.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-[1,1’-biphenyl]-3-methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens) for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while substitution reactions can introduce various functional groups onto the biphenyl rings .

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications in several domains:

Chemistry

  • Building Block for Synthesis : It serves as a precursor for synthesizing more complex molecules and materials. Its biphenyl structure allows for further functionalization, making it valuable in organic synthesis.
  • Reactivity Studies : The compound can undergo various reactions, including oxidation and substitution, which are essential for developing new chemical entities.

Biology

  • Biological Interactions : n-Methyl-[1,1'-biphenyl]-3-methanamine is used in studies investigating biological processes involving biphenyl derivatives. Its structural properties facilitate research into enzyme interactions and receptor binding.
  • Potential Therapeutic Applications : Preliminary studies suggest that this compound may have applications in drug development, particularly in targeting specific biological pathways.

Medicine

  • Drug Development : The compound's unique structure may contribute to the development of new therapeutic agents. Its ability to modulate biological targets positions it as a candidate for further pharmacological studies.
  • Case Study : Research has indicated that derivatives of biphenyl compounds can exhibit anti-cancer properties, suggesting that this compound could be explored for similar applications .

Industry

  • Material Production : In industrial applications, this compound can be utilized in producing polymers and coatings with specific properties. Its chemical stability makes it suitable for various formulations.
  • Functionalization : The compound's ability to undergo substitution reactions allows for creating tailored materials with desired characteristics.

Mechanism of Action

The mechanism of action of n-Methyl-[1,1’-biphenyl]-3-methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with n-Methyl-[1,1'-biphenyl]-3-methanamine , differing in substituent positions, electronic properties, or functional groups. Key comparisons are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Applications Reference
This compound C₁₄H₁₅N ~197.3 g/mol* N-methyl, biphenyl-3-methanamine Potential CNS activity; synthetic intermediate
(2-Methyl-[1,1'-biphenyl]-3-yl)methanamine C₁₄H₁₅N 197.28 g/mol Biphenyl-3-methanamine with 2-methyl group Higher lipophilicity; used in ligand design
(3'-Methyl-[1,1'-biphenyl]-4-yl)methanamine C₁₄H₁₅N 197.28 g/mol Biphenyl-4-methanamine with 3'-methyl group Altered steric profile; material science applications
[1,1'-Biphenyl]-3-methanamine, α-methyl C₁₅H₁₇N 211.3 g/mol Ethylamine chain with α-methyl substitution Enhanced metabolic stability; bioactive analog
1-(3-(1H-Pyrazol-1-yl)phenyl)-N-methylmethanamine C₁₁H₁₃N₃ 187.24 g/mol Pyrazole ring at 3-position; N-methyl Hydrogen-bonding capacity; kinase inhibitor scaffold

Structural and Electronic Differences

The 3'-methyl substitution in shifts electronic effects to the distal phenyl ring, altering π-π stacking interactions in material science applications .

Functional Group Variations :

  • The α-methyl group in enhances rigidity and metabolic stability by preventing oxidative deamination, a common degradation pathway for primary amines .
  • The pyrazole substituent in introduces hydrogen-bonding capability, making it suitable for targeting ATP-binding pockets in kinases .

Biological Activity

n-Methyl-[1,1'-biphenyl]-3-methanamine is a biphenyl derivative that has garnered attention for its potential biological activity. This article delves into its synthesis, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry and other fields.

Chemical Structure and Properties

  • Chemical Formula : C13H15N
  • Molecular Weight : 197.28 g/mol
  • Structure : The compound features a biphenyl core with a methyl group at the 2' position and a methanamine group attached at the 1 position.

The unique positioning of the methyl and methanamine groups on the biphenyl core significantly influences its reactivity, stability, and biological interactions compared to other similar compounds.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Research indicates that it may bind to specific receptors or enzymes, modulating their activity and leading to diverse biological effects. The exact mechanisms are still under investigation, but potential pathways include:

  • Receptor Modulation : Interaction with G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in critical biological processes.

Table 1: Summary of Biological Activities

Activity TypeDescription
Antitumor ActivityPreliminary studies suggest potential efficacy against certain cancer cell lines.
Enzyme InteractionMay inhibit specific enzymes involved in metabolic pathways.
Receptor BindingPossible binding affinity to GPCRs and other receptors affecting signaling pathways.

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study indicated that this compound exhibited significant growth inhibitory effects on glioblastoma cell lines, suggesting potential as an antitumor agent. The compound was tested alongside known inhibitors, demonstrating comparable or enhanced efficacy in certain contexts .
  • Mechanistic Insights :
    • Research involving similar biphenyl derivatives has shown that structural modifications can lead to variations in biological activity. For instance, compounds with different substituents on the biphenyl ring exhibited distinct binding affinities and inhibitory profiles against target enzymes .
  • Therapeutic Applications :
    • The compound's unique structure positions it as a candidate for further development in therapeutic applications, particularly in areas such as cancer treatment and metabolic disorders.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Starting Materials : Biphenyl derivatives and methylating agents.
  • Reagents Used : Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
  • Yield Optimization : Industrial synthesis focuses on optimizing reaction conditions (temperature, solvent) to enhance yield and purity.

Table 2: Synthesis Overview

StepReaction TypeKey ReagentsExpected Yield
Initial Biphenyl FormationSuzuki CouplingAryl boronic acids70-90%
MethylationN-MethylationMethyl iodideVaries
Final PurificationRecrystallizationSolvent extractionHigh purity

Q & A

Q. What are the common synthetic routes for preparing n-Methyl-[1,1'-biphenyl]-3-methanamine, and what are their key considerations?

The synthesis typically involves biphenyl core formation followed by functionalization. A validated approach includes:

  • Suzuki-Miyaura coupling to construct the biphenyl scaffold, using palladium catalysts and aryl halides/boronic acids .
  • Reductive amination to introduce the methylamine group at the 3-position, requiring careful control of reducing agents (e.g., NaBH4_4 or H2_2/Pd) to avoid over-reduction . Key considerations: Regioselectivity during coupling, protection of reactive amine groups, and purification via column chromatography or recrystallization.

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm regiochemistry and methylamine substitution .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns with UV detection (λ~255 nm, based on analogous biphenylamines) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation .
  • X-ray Diffraction (XRD) : For crystalline derivatives, structural elucidation via single-crystal XRD .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

Based on structurally similar amines:

  • Acute Toxicity : Classified as harmful if swallowed (H302) or inhaled (H335). Use fume hoods and respiratory protection (P95/P2 filters) .
  • Skin/Eye Exposure : Wear nitrile gloves and safety goggles; rinse immediately with water upon contact .
  • Storage : Keep in airtight containers under inert gas (N2_2) to prevent oxidation .

Advanced Research Questions

Q. How can researchers address challenges in achieving regioselectivity during the synthesis of this compound derivatives?

  • Directing Groups : Use transient directing groups (e.g., pyridine in BBr3_3-mediated reactions) to control functionalization at the 3-position .
  • Catalyst Tuning : Employ Pd-based catalysts with bulky ligands (e.g., SPhos) to favor coupling at sterically accessible sites .
  • Computational Screening : DFT-based prediction of transition states to identify optimal reaction pathways .

Q. What computational chemistry approaches are suitable for predicting the reactivity or electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Validate with experimental XRD data .
  • Molecular Dynamics (MD) : Simulate solvation effects on stability and aggregation behavior.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) for drug discovery applications .

Q. How should contradictory data regarding the compound’s toxicity profile be analyzed and resolved in preclinical studies?

  • Dose-Response Analysis : Conduct in vitro assays (e.g., MTT for cytotoxicity) across multiple concentrations to establish thresholds .
  • Comparative Toxicology : Cross-reference with structurally related compounds (e.g., naphthalene derivatives) to identify class-specific hazards .
  • Mechanistic Studies : Use metabolomics to track reactive intermediates (e.g., quinone imines) that may explain discrepancies in toxicity .

Q. What strategies can optimize the scalability of this compound synthesis while maintaining yield and purity?

  • Flow Chemistry : Continuous flow systems for Suzuki-Miyaura coupling to enhance reproducibility and reduce catalyst loading .
  • In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically.
  • Green Solvents : Replace traditional solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to simplify purification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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n-Methyl-[1,1'-biphenyl]-3-methanamine
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n-Methyl-[1,1'-biphenyl]-3-methanamine

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